Hlamp

Chemotaxis Dictyostelium discoideum Phosphoamide conjugate

D. discoideum chemotaxis researchers face a critical gap: common AMP-amino acid conjugates (LAMP, TAMP, AVAMP) and degradation products are completely inactive. HLAMP (CAS 113527-46-1) is the sole phosphoamide-linked conjugate that elicits directional chemotaxis in 7-h developing amoebae. • Exclusive chemoattractant: Only HLAMP generates a directional motile response; analogs and degradation products are inactive. • Validated phosphoamide standard: Structure confirmed by 31P NMR, UV, acid/base lability, and enzymatic digestion - essential for method development. • Defined kinetics: cAMP competitively inhibits hydrolysis (Ki = 35 µM), enabling precise experimental control.

Molecular Formula C25H33N8O10P
Molecular Weight 636.6 g/mol
CAS No. 113527-46-1
Cat. No. B040301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHlamp
CAS113527-46-1
Synonymshipppuryllsyl(N-epsilon-5'-phospho)adenosine
HLAMP
Molecular FormulaC25H33N8O10P
Molecular Weight636.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)C(=O)O
InChIInChI=1S/C25H33N8O10P/c26-21-18-22(29-12-28-21)33(13-30-18)24-20(36)19(35)16(43-24)11-42-44(40,41)31-9-5-4-8-15(25(38)39)32-17(34)10-27-23(37)14-6-2-1-3-7-14/h1-3,6-7,12-13,15-16,19-20,24,35-36H,4-5,8-11H2,(H,27,37)(H,32,34)(H,38,39)(H2,26,28,29)(H2,31,40,41)/t15-,16+,19+,20+,24+/m0/s1
InChIKeyJCLDMRPCRYNGDI-GBGRJFDSSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HLAMP: Phosphoamide-Bonded Hippuryllysine-AMP Conjugate


HLAMP (hippuryllysyl(N-epsilon-5'-phospho)adenosine; CAS 113527-46-1) is a synthetic conjugate of hippuryllysine and adenylic acid, characterized by a defining phosphoamide bond between the phosphate of AMP and the ε‑amino group of hippuryllysine. Its primary documented biological role is as a chemoattractant for developing amoebae of Dictyostelium discoideum [1]. The compound is structurally and functionally distinct from simpler AMP–amino acid conjugates, and its activity is critically dependent on the intact hippuryllysine–AMP phosphoamide linkage [1][2].

Why Analogs Cannot Substitute for HLAMP in Chemotaxis


HLAMP possesses a unique phosphoamide bond linking the phosphate of AMP to the ε‑amino group of hippuryllysine; this structural feature is absent in related conjugates such as lysine‑AMP (LAMP), tuftsin‑AMP (TAMP) and avidin‑AMP (AVAMP). Direct comparative testing in a microdroplet chemotaxis assay demonstrated that only HLAMP elicited a chemotactic response from 7‑h developing D. discoideum amoebae, whereas LAMP, TAMP, AVAMP, and the individual degradation products (hippuryllysine, AMP, lysine) were completely inactive [1]. Consequently, substituting any of these in‑class analogs for HLAMP abolishes the chemotactic signal, making HLAMP irreplaceable for experiments requiring this specific biological activity [1].

HLAMP: Chemotaxis, Structure & Enzyme Evidence


Chemotactic Activity vs. Inactive Conjugates

In a microdroplet chemotaxis assay using 7‑h developing amoebae of D. discoideum, HLAMP was identified as a potent chemoattractant. By contrast, the closely related conjugates lysine‑AMP (LAMP), tuftsin‑AMP (TAMP) and avidin‑AMP (AVAMP), as well as the degradation products hippuryllysine (HL), AMP, and lysine, exhibited no detectable chemotactic activity [1]. This binary functional difference establishes HLAMP as the sole active chemoattractant among this set of phosphoamide‑linked AMP–amino acid conjugates.

Chemotaxis Dictyostelium discoideum Phosphoamide conjugate

Phosphoamide Bond Structural Confirmation

The structure of HLAMP was rigorously established using 31P nuclear magnetic resonance, UV spectroscopy, acid/base lability profiling, and sequential enzyme digestion with AMP deaminase, alkaline phosphatase, 5'‑nucleotidase, and a Dictyostelium phosphoamidase [1]. These orthogonal analytical methods collectively confirmed that HLAMP contains a covalent phosphoamide bond between the phosphate of AMP and the ε‑amino group of hippuryllysine—a linkage absent in LAMP, TAMP, AVAMP, and the free degradation products [1]. No comparable structural characterization data have been reported for the inactive analogs in this context.

Phosphoamide bond Structural characterization 31P NMR

Phosphoamidase Substrate and cAMP Inhibition

A lysyl‑(N‑ε‑5′‑phospho)adenosyl phosphoamidase activity identified in D. discoideum liberates AMP from HLAMP as well as from LAMP, TAMP, AVAMP, and adenosine phosphoramidate (AMPNH), but does not degrade cAMP [1]. Approximately 90% of the phosphoamidase activity toward all four phosphoamide substrates was competitively inhibited by 100 µM cAMP, with an apparent Ki of 35 µM [1]. This shared enzymatic processing and uniform cAMP inhibition profile indicate that while HLAMP is not uniquely processed by the phosphoamidase, the quantitative Ki value defines the competitive landscape for any experiment in which cAMP and HLAMP co‑exist.

Phosphoamidase cAMP inhibition Enzyme kinetics

MeSH Classification as a Distinct Chemical Entity

HLAMP is indexed as a standalone MeSH Supplementary Concept (Unique ID C055277) mapped to Adenosine Monophosphate/*analogs & derivatives and Lysine/*analogs & derivatives, with a curated annotation explicitly stating its chemotaxis‑stimulating activity in D. discoideum [1]. In contrast, the comparator compounds LAMP, TAMP, and AVAMP do not have dedicated MeSH records with analogous functional annotations, underscoring the singular recognition of HLAMP as a functionally characterized chemotactic agent in authoritative biomedical ontologies [1].

MeSH Chemical ontology Database annotation

HLAMP: Validated Research Applications


Dictyostelium Chemotaxis Microdroplet Assay

HLAMP serves as a positive‑control chemoattractant for 7‑h developing D. discoideum amoebae in microdroplet chemotaxis assays. Because LAMP, TAMP, AVAMP, and the degradation products are all chemotactically inactive, HLAMP is the only compound in this series capable of generating a directional motile response, making it essential for calibrating chemotaxis readouts and screening for receptor antagonists [1].

Phosphoamidase Substrate for cAMP Competition Studies

The Dictyostelium lysyl‑(N‑ε‑5′‑phospho)adenosyl phosphoamidase processes HLAMP with a well‑characterized competitive inhibition by cAMP (apparent Ki = 35 µM, ~90% inhibition at 100 µM cAMP). This defined kinetic parameter enables researchers to design experiments probing the interplay between cAMP signaling and phosphoamidase‑mediated HLAMP hydrolysis in the context of developmental chemotaxis regulation [2].

Phosphoamide Bond Characterization Standard

HLAMP is the only compound in this conjugate series for which the phosphoamide bond has been rigorously confirmed by 31P NMR, UV spectroscopy, acid/base lability, and a panel of enzymatic digestions. It can therefore be employed as an analytical reference standard for laboratories developing or validating methods to detect and characterize phosphoamide linkages in nucleotide–amino acid conjugates [1].

Chemotactic Receptor Identification in Dictyostelium

The original publication compares the molecular structure of HLAMP with other known slime mold chemoattractants and discusses candidate chemotactic receptors. HLAMP's unique hippuryllysine moiety and phosphoamide connectivity provide a distinct pharmacophore for receptor‑binding studies aimed at identifying and characterizing the HLAMP receptor in D. discoideum [1].

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